

Application Notes and Protocols: ODN 2007 for Cell Culture Experiments

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Compound of Interest

Compound Name: ODN 2007

Cat. No.: B15610976

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Introduction

Oligodeoxynucleotide (ODN) 2007 is a synthetic, single-stranded DNA molecule containing unmethylated CpG motifs. As a Class B CpG ODN, it acts as a potent agonist for Toll-like Receptor 9 (TLR9), mimicking microbial DNA and triggering innate immune responses.^[1] This makes **ODN 2007** a valuable tool for in vitro studies of immune activation, vaccine adjuvant research, and cancer immunotherapy development.^[2] These application notes provide a comprehensive guide to utilizing **ODN 2007** in cell culture experiments, including recommended concentrations, detailed experimental protocols, and an overview of the underlying signaling pathways.

Mechanism of Action

ODN 2007 exerts its immunostimulatory effects by binding to and activating TLR9, an endosomal receptor primarily expressed in B cells and plasmacytoid dendritic cells (pDCs).^[1] Upon binding, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).^{[3][4]} This initiates a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and chemokines.^{[1][3]}

Data Presentation: Optimal Concentrations of ODN 2007

The optimal concentration of **ODN 2007** can vary depending on the cell type, experimental readout, and incubation time. The following tables summarize recommended concentration ranges based on published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Recommended **ODN 2007** Concentrations for Various Cell Types

Cell Type	Species	Typical Concentration Range	Key Readout	Citation
Macrophages (MQ-NCSU)	Chicken	1 - 5 µg/mL	IFN-γ, IL-1β mRNA expression	[5]
Macrophages (HD11)	Chicken	10 µg/mL	Phospho-ERK2, Phospho-AKT, NO production	[5]
Peripheral Blood Mononuclear Cells (PBMCs)	Ovine	0.3 - 10 µg/mL	IFN-α secretion	[6]
Monocyte-Derived Dendritic Cells (Mo-DCs)	Human	10 µg/mL	Maturation (in combination with other stimuli)	[7]
B Cells	Human	Not specified, used with F(ab') ₂ anti-human IgM	Proliferation, Apoptosis	[8]
Macrophages (RAW 264.7)	Mouse	0.3 - 3 µM	IκBβ degradation	[4]
HEK293 (expressing mTLR9)	Mouse	~3 µM	NF-κB activation (luciferase reporter)	[9]

Table 2: Specific **ODN 2007** Concentrations Used in Published Studies

Cell Line/Type	Species	Concentration	Incubation Time	Application	Citation
MQ-NCSU	Chicken	1 µg/mL, 5 µg/mL	3, 12, 18 h	Cytokine gene expression	[5]
HD11	Chicken	10 µg/mL	0.5 - 12 h	Western Blot (signaling), NO production	[5]
Ovine PBMCs	Ovine	2 µg/mL	Not specified	IFN-α secretion	[6]
Equine Monocyte-Derived Macrophages & DCs	Horse	10 µg/mL	14 - 16 h	Cell surface marker and cytokine expression	[10]
Human Mo-DCs	Human	10 µg/mL	48 h	DC maturation cocktail component	[7]
RAW 264.7	Mouse	1 µg/mL	24 h	NO and iNOS production	[11]

Experimental Protocols

Here we provide detailed protocols for common cell culture experiments involving **ODN 2007**.

Protocol 1: General Cell Stimulation with ODN 2007

This protocol outlines the basic steps for stimulating adherent or suspension cells with **ODN 2007**.

Materials:

- Cells of interest
- Complete cell culture medium
- **ODN 2007** (lyophilized powder)
- Endotoxin-free water or PBS for reconstitution
- Sterile, nuclease-free microcentrifuge tubes
- Multi-well cell culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.
 - For suspension cells, seed at a density appropriate for your specific cell type and assay.
 - Incubate the cells overnight to allow for adherence and recovery.
- **ODN 2007** Reconstitution and Dilution:
 - Reconstitute the lyophilized **ODN 2007** in endotoxin-free water or PBS to a stock concentration of 1 mg/mL.
 - Further dilute the stock solution in complete cell culture medium to the desired final working concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- Cell Stimulation:
 - Carefully remove the old medium from the wells (for adherent cells).

- Add the medium containing the different concentrations of **ODN 2007** to the respective wells.
- Include a negative control (medium only) and potentially a positive control (e.g., LPS for macrophages).
- Incubate the cells for the desired time period (e.g., 3, 12, 18, 24, or 48 hours) depending on the downstream application.
- Harvesting:
 - For analysis of secreted proteins (e.g., cytokines), collect the cell culture supernatant and store at -20°C or -80°C.
 - For analysis of cellular components (e.g., RNA, protein), wash the cells with PBS and lyse them according to the requirements of the downstream assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of **ODN 2007** on cell proliferation and cytotoxicity.

Materials:

- Cells stimulated with **ODN 2007** in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- Microplate reader

Procedure:

- Following the stimulation period with **ODN 2007** (Protocol 1), add 10 µL of MTT solution to each well.

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Add 100 µL of solubilization solution to each well.
- Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Protocol 3: Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of a specific cytokine (e.g., IL-6, TNF- α , IFN- γ) in the cell culture supernatant.

Materials:

- Cell culture supernatant from **ODN 2007**-stimulated cells
- ELISA plate
- Capture antibody
- Detection antibody (biotinylated)
- Streptavidin-HRP
- TMB substrate
- Stop solution
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., PBS with 1% BSA)
- Recombinant cytokine standard

- Microplate reader

Procedure:

- **Plate Coating:** Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
- **Blocking:** Wash the plate 3 times with wash buffer. Add 200 µL of assay buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
- **Sample and Standard Incubation:** Wash the plate 3 times. Add 100 µL of standards (serially diluted) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
- **Detection Antibody Incubation:** Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- **Streptavidin-HRP Incubation:** Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
- **Development:** Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- **Stopping the Reaction:** Add 50 µL of stop solution to each well.
- **Reading:** Measure the absorbance at 450 nm using a microplate reader.
- **Analysis:** Generate a standard curve and calculate the concentration of the cytokine in your samples.

Protocol 4: Western Blot for NF-κB Activation

This protocol is for detecting the phosphorylation of NF-κB p65 or the degradation of IκBα, key indicators of NF-κB pathway activation.

Materials:

- Cell lysates from **ODN 2007**-stimulated cells

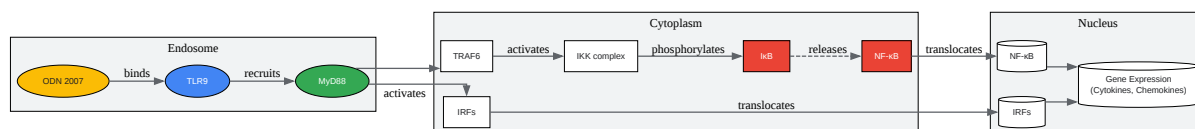
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p65, anti-I κ B α , anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification: After stimulation with **ODN 2007** for various time points (e.g., 0, 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection: Wash the membrane 3 times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

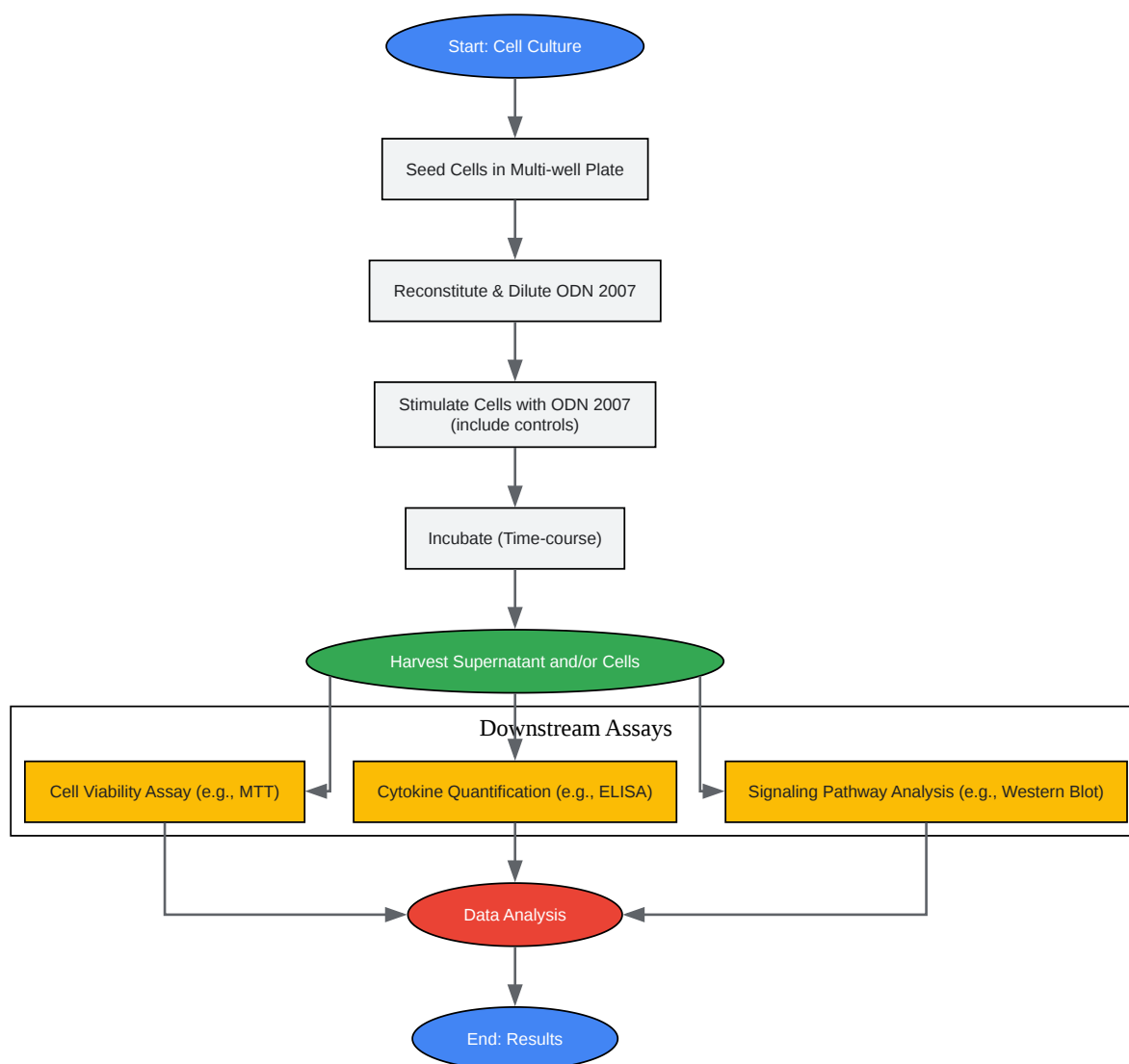
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Mandatory Visualization



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Caption: TLR9 signaling pathway activated by **ODN 2007**.



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Caption: General experimental workflow for **ODN 2007** stimulation.

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